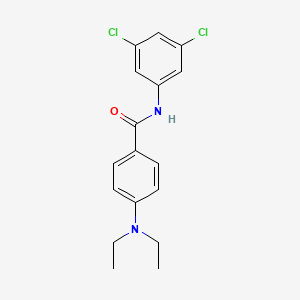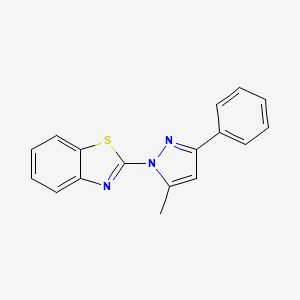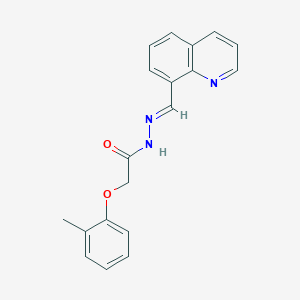
N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or benzamides. For example, one approach to synthesizing complex benzamide derivatives employs the Bischler-Napieralski reaction, which has been used to cyclize N-substituted benzamides into heterocyclic compounds (Browne et al., 1981). This method indicates the versatility of benzamides as precursors in synthetic organic chemistry.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, such as IR, NMR, and UV-Vis, are pivotal in determining the molecular structure of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide and its analogs. The crystal structure of similar benzamide compounds reveals that the amide group can adopt a trans conformation relative to adjacent aromatic rings, influencing the overall molecular geometry and potential intermolecular interactions (Gowda et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, reactions with elemental sulfur or selenium can lead to the formation of compounds with different functionalities and potential applications. These reactions underscore the reactivity of the benzamide moiety and its utility in synthesizing compounds with desired chemical properties (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in material science and chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the application of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide in various fields. Computational studies using density functional theory (DFT) provide insights into the electronic structure and potential chemical behavior of benzamide derivatives, offering a theoretical basis for predicting reactions and designing new compounds with specific properties (Demir et al., 2016).
Applications De Recherche Scientifique
Antipathogenic Activity
Research into derivatives similar to N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, specifically acylthioureas with N-phenyl substituents like 3,5-dichlorophenyl, has shown significant antipathogenic activity. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Unique Properties
In a related field of study, compounds incorporating diethylamino groups, such as the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, have led to the synthesis of unique structures with potential for various applications. These compounds, including 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, exhibit interesting reactivities and properties (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Antitumor Activity
Oxorhenium(V) complexes derived from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chlorides have shown remarkable antiproliferative effects in in vitro experiments. These complexes present a new avenue for the development of cancer treatments, with the potential for high biological activity not significantly influenced by the substitution of alkyl groups (Nguyen, Jegathesh, Maia, Deflon, Gust, Bergemann, & Abram, 2009).
Graft Polymerization Applications
Research into graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator has demonstrated the successful modification of cotton fabrics. This modification imparts antibacterial abilities to the fabrics, indicating potential applications in the development of antimicrobial materials (Hong, Liu, & Sun, 2009).
Herbicide Development
N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide derivatives have been identified as a new group of herbicides with activity against annual and perennial grasses, demonstrating potential utility in agricultural settings (Viste, Cirovetti, & Horrom, 1970).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)16-7-5-12(6-8-16)17(22)20-15-10-13(18)9-14(19)11-15/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLWXALLXCTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)

![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![N'-(2,4-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5593292.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)



![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5593339.png)

![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)